Ethanol-13C2

描述

准备方法

Synthetic Routes and Reaction Conditions: Ethanol-13C2 can be synthesized using various methods. One common approach involves the reaction of calcium carbide (Ca13C2) with water to produce acetylene (13C2H2), which is then hydrated to form this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the efficient conversion of reactants to the desired product .

Industrial Production Methods: In an industrial setting, this compound is produced using isotopically labeled starting materials. The process often involves the fermentation of isotopically labeled glucose or other carbohydrates by microorganisms, followed by distillation to purify the this compound. This method ensures high isotopic purity and yields .

化学反应分析

Types of Reactions: Ethanol-13C2 undergoes various chemical reactions similar to regular ethanol. These include:

Reduction: this compound can be reduced to ethane-13C2 using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

Oxidation: Acetaldehyde-13C2, acetic acid-13C2.

Reduction: Ethane-13C2.

Substitution: Ethyl chloride-13C2.

科学研究应用

Metabolic Studies

Ethanol-13C2 is widely used in metabolic research to trace the pathways of ethanol metabolism in organisms. By administering this compound, researchers can monitor the incorporation of carbon-13 into various metabolites, enabling them to understand metabolic dynamics effectively.

Case Study: Aflatoxin Biosynthesis

A study examined the incorporation of [1-13C]-ethanol into aflatoxin B1 biosynthesis by Aspergillus flavus. The results indicated that 38.6% to 47.6% of the aflatoxin produced was derived from [1-13C]-ethanol, demonstrating its role in tracing biosynthetic pathways (PMC9932502) .

NMR Spectroscopy

In NMR spectroscopy, this compound serves as a tracer to study reaction mechanisms and molecular interactions. The enriched carbon-13 provides a stronger signal, allowing for more precise analysis of molecular structures and dynamics.

Data Table: NMR Signal Strength Comparison

| Compound | Carbon Isotopes | Signal Strength |

|---|---|---|

| Ethanol | 12C | Standard |

| This compound | 13C (x2) | Enhanced |

Pharmacokinetic Studies

This compound is utilized in pharmacokinetic studies to investigate the distribution and metabolism of ethanol within the human body. This application is crucial for understanding how ethanol affects physiological processes.

Case Study: Brain Metabolism

Research involving rats demonstrated how chronic ethanol exposure altered cerebral glucose metabolism and acetate oxidation. Using labeled isotopes allowed differentiation between acetate and ethanol metabolism, providing insights into neurochemical effects (PMC3761635) .

Environmental Monitoring

The compound is also applied in environmental studies to trace the fate of ethanol in ecosystems. Its isotopic labeling helps assess the impact of ethanol on microbial communities and nutrient cycling.

Data Table: Environmental Applications

| Application | Description |

|---|---|

| Microbial Studies | Tracing ethanol's effects on microbes |

| Nutrient Cycling | Understanding ethanol's role in ecosystems |

作用机制

Ethanol-13C2 exerts its effects by interacting with various molecular targets in the body. It primarily affects the central nervous system by modulating the activity of neurotransmitter receptors such as gamma-aminobutyric acid (GABA) receptors, N-methyl-D-aspartate (NMDA) receptors, and serotonin receptors. This compound alters the function of these receptors, leading to changes in neuronal activity and neurotransmission .

相似化合物的比较

Ethanol-1-13C: Only one carbon atom is replaced with the carbon-13 isotope.

Methanol-13C: The carbon atom in methanol is replaced with the carbon-13 isotope.

Acetic acid-13C2: Both carbon atoms in acetic acid are replaced with the carbon-13 isotope.

Uniqueness of Ethanol-13C2: this compound is unique due to the presence of two carbon-13 isotopes, making it highly useful for detailed isotopic studies. This dual labeling provides more precise information about molecular interactions and metabolic pathways compared to compounds with a single carbon-13 isotope .

生物活性

Ethanol-13C2, a stable isotope-labeled form of ethanol, has garnered significant attention in biological research due to its unique properties that facilitate the study of metabolic pathways and epigenetic changes. This article explores the biological activity of this compound, focusing on its metabolic effects, implications for histone acetylation, and its role in fungal metabolism.

Metabolic Tracing and Histone Acetylation

Background

Ethanol metabolism in the liver leads to the production of acetate, which is converted into acetyl-CoA. This metabolite plays a crucial role in histone acetylation, a process that influences gene expression. The incorporation of this compound into histones provides insights into how ethanol affects epigenetic regulation.

Research Findings

A study conducted using male C57BL/6J mice demonstrated that administration of this compound resulted in significant incorporation of the 13C label into lysine acetylation sites on histones H3 and H4. The experiment involved gavaging mice with a bolus dose of this compound (5 g/kg) and analyzing blood and liver samples at various time points (0, 4, and 24 hours) using mass spectrometry.

Key Results

- Incorporation Levels : After 4 hours, there was a marked increase in the relative abundance of acetylated peptides containing the 13C label. By 24 hours, levels returned to baseline, indicating rapid turnover of histone modifications.

- Site-Specific Selectivity : The study revealed that certain lysine residues exhibited preferential labeling, suggesting specific regulatory mechanisms at play during ethanol metabolism.

The findings indicate that this compound can be effectively used to trace metabolic pathways and understand the dynamic nature of histone modifications in response to ethanol exposure .

Aflatoxin Production in Fungi

Background

Ethanol's role extends beyond mammalian systems; it also influences fungal metabolism. Research has shown that certain fungi, such as Aspergillus flavus, utilize ethanol as a carbon source for aflatoxin biosynthesis.

Research Findings

A recent study demonstrated that low concentrations of this compound (below 1%) significantly increased aflatoxin production. The incorporation of the 13C label into aflatoxin B1 and B2 was measured using liquid chromatography-mass spectrometry (LC-MS).

Key Results

- Incorporation Rates : The study quantified the incorporation of 13C from labeled ethanol into acetyl-CoA and subsequently into aflatoxins. For instance, when cultured with 1% this compound, the fungi showed a 25.2% abundance of 13C in aflatoxin B1.

- Pathway Insights : The alcohol dehydrogenase gene adh1 was implicated in this process, indicating a specific metabolic pathway through which ethanol enhances aflatoxin synthesis.

These findings highlight the dual role of this compound in both promoting metabolic pathways in mammals and facilitating biosynthetic processes in fungi .

Summary Table: Biological Activity of this compound

| Aspect | Findings |

|---|---|

| Histone Acetylation | Significant incorporation into histones H3 and H4 |

| Time Points Analyzed | 0, 4, and 24 hours post-administration |

| Incorporation Rate | Rapid turnover; return to baseline at 24 hours |

| Fungal Metabolism | Increased aflatoxin production at low ethanol levels |

| Key Pathway Involved | Alcohol dehydrogenase gene adh1 |

常见问题

Basic Research Questions

Q. How should researchers design experiments to study isotopic effects in Ethanol-13C2, particularly in metabolic or kinetic studies?

- Methodological Answer : Begin with a hypothesis-driven approach, specifying the independent (e.g., isotopic concentration, temperature) and dependent variables (e.g., reaction rate, metabolic flux). Use controlled experiments with unlabeled ethanol as a baseline. Incorporate techniques like mass spectrometry or NMR for isotopic tracing . Ensure replicates to account for variability, and document procedures rigorously to enable reproducibility .

Q. What are the critical considerations for ensuring measurement precision when quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Calibrate instruments using certified isotopic standards. Adhere to the metric system and report numerical data with precision aligned with instrument capabilities (e.g., ±0.01% for GC-MS). Validate methods via spike-and-recovery experiments and report standard deviations . Avoid overreporting significant figures beyond the instrument’s resolution .

Q. How can researchers conduct a literature review to identify gaps in this compound applications, such as tracer studies or metabolic pathway analysis?

- Methodological Answer : Use databases like PubMed or SciFinder with keywords “this compound,” “isotopic labeling,” and “metabolic flux.” Prioritize primary sources (peer-reviewed journals) over secondary summaries. Evaluate source credibility by checking citation counts and author expertise . Cross-reference findings to identify inconsistencies or unexplored applications .

Advanced Research Questions

Q. How should researchers resolve contradictions in published data on the isotopic enrichment efficiency of this compound synthesis methods?

- Methodological Answer : Perform comparative analyses of conflicting protocols (e.g., chemical vs. enzymatic synthesis). Use statistical tools (e.g., ANOVA) to test for methodological biases. Replicate key experiments under standardized conditions and assess variables like catalyst purity or reaction time . Publish null results to contribute to methodological transparency .

Q. What experimental strategies optimize the use of this compound for studying non-equilibrium isotopic effects in enzyme-catalyzed reactions?

- Methodological Answer : Design time-resolved experiments to capture transient isotopic distributions. Pair kinetic assays with computational modeling (e.g., density functional theory) to predict isotopic fractionation. Validate models using experimental data and adjust parameters like substrate concentration or pH . Discuss discrepancies between model predictions and empirical results in the context of enzyme mechanics .

Q. How can advanced statistical methods address variability in this compound tracer data across heterogeneous biological systems?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in metabolic studies. Use bootstrapping to estimate confidence intervals for isotopic flux rates. Collaborate with statisticians to select appropriate tests (e.g., t-test vs. Mann-Whitney U) based on data distribution . Report effect sizes and p-values with explicit thresholds (e.g., p < 0.05) to avoid ambiguous claims of “significance” .

Q. Data Integrity and Reproducibility

Q. What protocols ensure the reproducibility of this compound experiments in multi-institutional collaborations?

- Methodological Answer : Standardize reagent sources (e.g., certified suppliers in ) and instrument calibration protocols. Share raw data and analysis scripts via repositories like Zenodo. Document environmental conditions (e.g., humidity, storage temperature) that may affect isotopic stability . Include negative controls and reference standards in each experimental batch .

Q. How should researchers address ethical and reporting standards when using this compound in human or animal studies?

- Methodological Answer : Obtain ethics approval for studies involving human/animal subjects. Anonymize data where possible and limit access to principal investigators to protect participant confidentiality . Follow journal guidelines (e.g., STROBE for observational studies) to report methods, conflicts of interest, and funding sources transparently .

属性

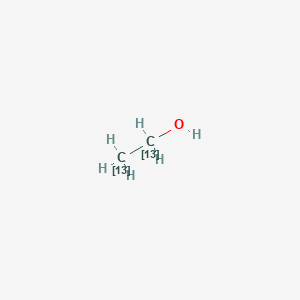

IUPAC Name |

(1,2-13C2)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQSCWFLJHTTHZ-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2]O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318065 | |

| Record name | Ethanol-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.054 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70753-79-6 | |

| Record name | Ethanol-13C2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70753-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol-13C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70753-79-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。